molecular formula C5H4BrIN2 B13096559 2-Bromo-4-iodo-5-methylpyrimidine

2-Bromo-4-iodo-5-methylpyrimidine

Cat. No.: B13096559
M. Wt: 298.91 g/mol
InChI Key: XIIAZCLWFHYJHB-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-5-methylpyrimidine is a heterocyclic aromatic compound that contains both bromine and iodine substituents on a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodo-5-methylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method starts with 2-chloro-5-methylpyridine, which undergoes nitration, reduction, diazotization, and iodination reactions to yield the desired compound . Another approach involves the bromination of 4-iodo-5-methylpyrimidine using bromine or a brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective reagents and catalysts to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-5-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the substituents introduced, various functionalized pyrimidine derivatives can be obtained.

    Coupling Products: New pyrimidine-based compounds with extended conjugation or functional groups.

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-5-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking substrate access . The molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-iodo-5-methylpyrimidine is unique due to the presence of both bromine and iodine substituents, which provide distinct reactivity patterns and enable a wide range of chemical transformations. This dual halogenation makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

Molecular Formula

C5H4BrIN2

Molecular Weight

298.91 g/mol

IUPAC Name

2-bromo-4-iodo-5-methylpyrimidine

InChI

InChI=1S/C5H4BrIN2/c1-3-2-8-5(6)9-4(3)7/h2H,1H3

InChI Key

XIIAZCLWFHYJHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1I)Br

Origin of Product

United States

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